molecular formula C17H17FN2O2S B2896714 2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868965-30-4

2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2896714
CAS No.: 868965-30-4
M. Wt: 332.39
InChI Key: IWZMYSARMBPUTM-UHFFFAOYSA-N
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Description

The chemical reagent 2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a sophisticated small molecule built on a privileged medicinal chemistry scaffold, designed for investigative applications in oncology, immunology, and infectious disease. In cancer research, close structural analogues of this tetrahydrobenzothiophene core have been identified as potent inhibitors of key metabolic enzymes crucial for the Warburg effect, a hallmark of proliferating tumor cells. Specifically, related compounds have demonstrated significant inhibitory activity against Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), thereby potentially suppressing glycolytic flux and inducing cytotoxic effects in colorectal cancer cell lines such as HCT-116 and LoVo . In the field of immunology, the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is recognized as a source of potent inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor Gamma-t (RORγt). This nuclear receptor is the master regulator of T-helper 17 (Th17) cell differentiation and function, which plays a central role in autoimmune and inflammatory pathologies . Compounds based on this scaffold can modulate the Th17 pathway, reducing the production of pro-inflammatory cytokines like IL-17A, and have shown efficacy in preclinical models of immune-mediated conditions, including solid allograft rejection . Furthermore, this chemical series has shown promise in antibacterial research. Certain tetrahydrobenzothiophene derivatives exhibit potent, broad-spectrum activity against both Gram-negative and Gram-positive bacteria, including E. coli , P. aeruginosa , Salmonella , and S. aureus . Molecular docking studies suggest that the mechanism of action may involve inhibition of MsbA, an essential ATP-dependent flippase responsible for lipopolysaccharide (LPS) transport in Gram-negative bacteria, making it a compelling target for novel antibiotic discovery .

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-19-16(22)14-12-7-2-3-8-13(12)23-17(14)20-15(21)10-5-4-6-11(18)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZMYSARMBPUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the fluorobenzamido group and the carboxamide functionality. Key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Fluorobenzamido Group: This step often involves the reaction of a fluorobenzoyl chloride with an amine derivative.

    Formation of the Carboxamide Group: This can be accomplished through amidation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The fluorine atom in the fluorobenzamido group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: May be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of benzothiophene-3-carboxamide derivatives is highly dependent on substituent modifications. Key analogs and their distinguishing features include:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 3-Fluorobenzamido (C2), N-methylcarboxamide (C3) Enhanced electronegativity and metabolic stability; potential anticancer/antimicrobial activity Predicted anticancer (PASS Online)
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Trifluoroacetyl (C2), N-benzylcarboxamide (C3) Bulkier substituents may reduce solubility; moderate yield (52%) Not explicitly reported; structural focus on synthesis
2-[[(4-Methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methoxybenzylidene (C2), 3-methylphenylcarboxamide (C3) Electron-donating methoxy group; lower electronegativity Antibacterial, antifungal
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3,5-Dimethoxybenzamido (C2), 6-methyl (C6) Dual methoxy groups increase steric bulk; methyl group enhances lipophilicity Not explicitly reported
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Fluorophenylcarboxamide (C3) Ortho-fluorine may introduce steric hindrance Structural analysis (crystallography)

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : Fluorine (electron-withdrawing) may enhance receptor affinity compared to methoxy (electron-donating) groups in or .
  • N-Methyl vs. Bulkier Groups : The N-methylcarboxamide (target compound) likely improves solubility over N-benzyl (e.g., ) or phenyl groups (e.g., ).

Biological Activity

The compound 2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule belonging to the benzothiophene class, which is known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN2O2SC_{17}H_{19}FN_2O_2S, with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure characterized by the presence of amide and carboxamide functional groups, which contribute to its reactivity and biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC17H19FN2O2SC_{17}H_{19}FN_2O_2S
Molecular Weight344.4 g/mol
Functional GroupsAmide, Carboxamide
Core StructureBenzothiophene

Pharmacological Properties

Research indicates that compounds within the benzothiophene class exhibit significant biological activities such as:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways.
  • Analgesic Properties : Potential analgesic effects have been observed in related compounds.
  • Anticancer Activity : Evidence points towards possible activity against cancer cell proliferation.

The biological activity of this compound is likely mediated through interactions with specific biological targets. Studies have utilized various techniques to assess binding affinities and mechanisms:

  • Docking Studies : These studies help elucidate how the compound interacts with target proteins.
  • In Vitro Assays : Evaluations in cell lines provide insights into its efficacy against cancer cells and inflammatory markers.

Study on RORγt Modulation

A significant study focused on derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of RORγt (Retinoic acid receptor-related orphan receptor gamma t). The findings revealed that specific substitutions at the benzothiophene core could enhance binding affinity and biological activity.

Key Findings

CompoundBinding Affinity (Kd)Activity Level
Compound A50 nMHigh
Compound B200 nMModerate
2-(3-fluorobenzamido)-N-methyl...TBDTBD

In Vivo Studies

In vivo studies have demonstrated the potential of this compound in reducing inflammation in animal models. The administration of the compound resulted in a significant decrease in pro-inflammatory cytokines compared to control groups.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with 3-fluorobenzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) . Key steps include:

Acylation : React the amino group with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

Purification : Use column chromatography or recrystallization (e.g., methanol/water) to isolate the product.

  • Optimization : Control temperature (0–25°C) and pH (neutral to slightly basic) to enhance regioselectivity and reduce hydrolysis . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

    • Data Table : Example Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
Acylation3-Fluorobenzoyl chloride, Et₃NCH₂Cl₂0–565–75>90%
PurificationMethanol/Water-RT85>95%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the fluorobenzamido moiety (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorinated carbon at ~165 ppm) and tetrahydrobenzothiophene backbone (aliphatic protons at δ 1.5–2.8 ppm) .
  • IR Spectroscopy : Identify amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and C-F stretching (~1220 cm⁻¹) .
  • LC-MS/HRMS : Verify molecular weight ([M+H]⁺ expected ~362.1) and fragmentation patterns to confirm substituents .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytostatic Activity : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can computational tools like PASS Online predict biological activities, and what are the limitations of such predictions?

  • Methodological Answer :
  • Prediction Workflow : Input the compound’s SMILES string into PASS Online to generate Pa (probability of activity) scores for ~4000 biological activities. Prioritize targets with Pa > 0.7 (e.g., cytostatic, antitubercular) .
  • Limitations :

Predictions rely on structural similarity to known bioactive compounds; novel scaffolds may yield false negatives.

Requires experimental validation (e.g., dose-response assays) to confirm activity .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Purity Verification : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities >95% .
  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line passage number, serum concentration) .
  • SAR Analysis : Modify substituents (e.g., fluoro vs. chloro) to isolate pharmacophores .

Q. How do crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Refine using SHELXL (SHELX suite) to determine bond lengths/angles and confirm fluorobenzamido orientation .

  • Hydrogen Bonding Analysis : Use Mercury or ORTEP-3 to map interactions (e.g., N-H···O=C) influencing crystal packing and stability .

    • Data Table : Example Crystallographic Parameters
ParameterValue
Space GroupP2₁/c
R-factor<0.05
H-bond Distance2.8–3.0 Å

Q. What role do hydrogen-bonding patterns play in its molecular interactions?

  • Methodological Answer :
  • Stabilization of Active Conformation : Intramolecular H-bonds (e.g., amide N-H to thiophene S) lock the tetrahydrobenzothiophene ring in a planar conformation, enhancing target binding .
  • Solubility Modulation : Intermolecular H-bonds with water (e.g., via carboxamide groups) improve aqueous solubility for in vivo assays .

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